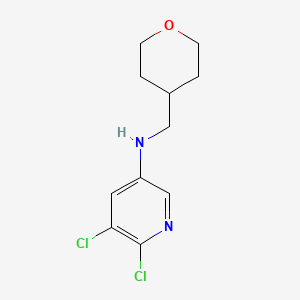
Methyl 6-chloro-2-(2-chloroethyl)pyrimidine-4-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 6-chloro-2-(2-chloroethyl)pyrimidine-4-carboxylate is a chemical compound with the molecular formula C8H8Cl2N2O2 and a molecular weight of 235.06 g/mol . This compound is a pyrimidine derivative, known for its unique blend of reactivity and stability, making it a valuable asset in various research and industrial applications .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 6-chloro-2-(2-chloroethyl)pyrimidine-4-carboxylate typically involves the reaction of 6-chloro-2-(2-chloroethyl)pyrimidine-4-carboxylic acid with methanol in the presence of a catalyst. The reaction conditions often include refluxing the mixture for several hours to ensure complete esterification.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale esterification processes, utilizing continuous flow reactors to enhance efficiency and yield. The use of high-purity starting materials and optimized reaction conditions are crucial for achieving high-quality products.
化学反应分析
Types of Reactions: Methyl 6-chloro-2-(2-chloroethyl)pyrimidine-4-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be substituted with other nucleophiles, such as amines or thiols.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles, often under basic conditions.
Oxidation Reactions: Reagents like potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Coupling Reactions: Palladium catalysts and boron reagents are typically used in Suzuki-Miyaura coupling.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidine derivatives, while coupling reactions can produce complex biaryl compounds.
科学研究应用
Methyl 6-chloro-2-(2-chloroethyl)pyrimidine-4-carboxylate has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of Methyl 6-chloro-2-(2-chloroethyl)pyrimidine-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use .
相似化合物的比较
Methyl 2-chloro-6-methylpyrimidine-4-carboxylate: Similar in structure but with a methyl group instead of a 2-chloroethyl group.
Methyl 6-chloro-2-(methylsulfanyl)pyrimidine-4-carboxylate: Contains a methylsulfanyl group instead of a 2-chloroethyl group.
Uniqueness: Methyl 6-chloro-2-(2-chloroethyl)pyrimidine-4-carboxylate is unique due to its specific substitution pattern, which imparts distinct reactivity and stability properties. This makes it particularly valuable in applications requiring precise chemical modifications and stability under various conditions .
属性
分子式 |
C8H8Cl2N2O2 |
|---|---|
分子量 |
235.06 g/mol |
IUPAC 名称 |
methyl 6-chloro-2-(2-chloroethyl)pyrimidine-4-carboxylate |
InChI |
InChI=1S/C8H8Cl2N2O2/c1-14-8(13)5-4-6(10)12-7(11-5)2-3-9/h4H,2-3H2,1H3 |
InChI 键 |
LJTQIFXVXAVYEG-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)C1=CC(=NC(=N1)CCCl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-(6-Methoxybenzo[d]thiazol-2-yl)ethanamine](/img/structure/B11785892.png)
![2-(Difluoromethoxy)benzo[d]oxazole-5-methanol](/img/structure/B11785908.png)

![7-Bromo-3-phenyl-3,4-dihydro-2H-pyrido[3,2-B][1,4]oxazine](/img/structure/B11785911.png)

![(1S,5S)-Benzyl 6-amino-3-azabicyclo[3.1.0]hexane-3-carboxylate hydrochloride](/img/structure/B11785915.png)



![2-(1-Amino-2-methylpropyl)pyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B11785942.png)



